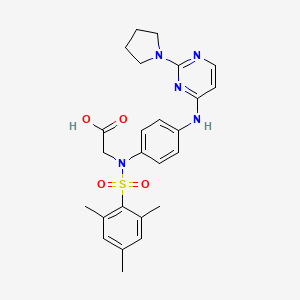
5-(9-Isopropyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amin
Übersicht
Beschreibung
VS-5584 Analog ist ein potenter und selektiver dualer Inhibitor des mTOR-Komplexes 1 und 2 (mTORC1/2) und der Klasse-I-Phosphoinositid-3-Kinasen (PI3K) bei Säugetieren. Diese Verbindung hat eine signifikante Wirksamkeit bei der gezielten Ansprache von Krebsstammzellen gezeigt, die oft an Krankheitsrezidiven, Metastasen und Therapietoleranz beteiligt sind .
Wissenschaftliche Forschungsanwendungen
VS-5584 Analog hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie :
Krebsforschung: Die Verbindung wird verwendet, um die Hemmung der mTORC1/2- und PI3K-Signalwege zu untersuchen, die für die Proliferation und das Überleben von Krebszellen entscheidend sind.
Arzneimittelentwicklung: VS-5584 Analog dient als Leitverbindung für die Entwicklung neuer Krebsmedikamente.
Biologische Studien: Forscher verwenden die Verbindung, um die Rolle von mTORC1/2 und PI3K in verschiedenen Zellprozessen zu untersuchen.
Industrielle Anwendungen: Die Verbindung wird bei der Entwicklung gezielter Therapien zur Krebsbehandlung eingesetzt
Wirkmechanismus
VS-5584 Analog übt seine Wirkungen aus, indem es die Aktivität von mTORC1/2 und Klasse-I-PI3K-Isoformen hemmt. Diese Hemmung stört den PI3K/mTOR-Signalweg, der für das Zellwachstum, das Überleben und die Proliferation unerlässlich ist . Die Verbindung bindet an die aktiven Zentren von mTORC1/2 und PI3K und verhindert deren Phosphorylierung und die anschließende Aktivierung von nachgeschalteten Zielen .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
VS-5584 Analog wird durch eine Reihe von chemischen Reaktionen synthetisiert, an denen Purinanaloga beteiligt sind. Die Synthese umfasst in der Regel die folgenden Schritte :
Bildung des Purin-Kerns: Der Purin-Kern wird durch die Reaktion geeigneter Ausgangsstoffe unter kontrollierten Bedingungen synthetisiert.
Substitutionsreaktionen: Verschiedene Substituenten werden durch Substitutionsreaktionen in den Purin-Kern eingeführt.
Cyclisierung: Der letzte Schritt umfasst die Cyclisierung zur Bildung der gewünschten Purinanalog-Struktur.
Industrielle Produktionsmethoden
Die industrielle Produktion von VS-5584 Analog beinhaltet die Skalierung der oben genannten Synthesewege. Der Prozess ist auf Ausbeute und Reinheit optimiert, um sicherzustellen, dass das Endprodukt die für die pharmazeutische Verwendung erforderlichen Spezifikationen erfüllt .
Chemische Reaktionsanalyse
Arten von Reaktionen
VS-5584 Analog unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: Substitutionsreaktionen werden häufig verwendet, um verschiedene Substituenten in den Purin-Kern einzuführen
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Verschiedene Halogenide und Nucleophile werden bei Substitutionsreaktionen verwendet
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Oxidationsreaktionen zu hydroxylierten Derivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen in den Purin-Kern einführen können .
Analyse Chemischer Reaktionen
Types of Reactions
VS-5584 analog undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions are commonly used to introduce different substituents to the purine core
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halides and nucleophiles are used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the purine core .
Wirkmechanismus
VS-5584 analog exerts its effects by inhibiting the activity of mTORC1/2 and class I PI3K isoforms. This inhibition disrupts the PI3K/mTOR signaling pathway, which is essential for cell growth, survival, and proliferation . The compound binds to the active sites of mTORC1/2 and PI3K, preventing their phosphorylation and subsequent activation of downstream targets .
Vergleich Mit ähnlichen Verbindungen
VS-5584 Analog ist einzigartig in seiner hohen Selektivität und Potenz gegen mTORC1/2 und alle Klasse-I-PI3K-Isoformen. Ähnliche Verbindungen umfassen :
BEZ235: Ein weiterer dualer Inhibitor von PI3K und mTOR, jedoch mit unterschiedlichen Selektivitäts- und Potenzprofilen.
GDC-0980: Ein dualer PI3K/mTOR-Inhibitor mit unterschiedlichen pharmakokinetischen Eigenschaften.
BKM120: Ein selektiver PI3K-Inhibitor mit begrenzter Aktivität gegen mTOR.
VS-5584 Analog zeichnet sich durch seine ausgewogene Hemmung sowohl von mTORC1/2 als auch von PI3K aus, was es zu einem vielversprechenden Kandidaten für die Krebstherapie macht .
Eigenschaften
IUPAC Name |
5-(2-morpholin-4-yl-9-propan-2-ylpurin-6-yl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N8O/c1-10(2)24-9-20-13-12(11-7-18-15(17)19-8-11)21-16(22-14(13)24)23-3-5-25-6-4-23/h7-10H,3-6H2,1-2H3,(H2,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDDJJKHNGAOCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C(N=C(N=C21)N3CCOCC3)C4=CN=C(N=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


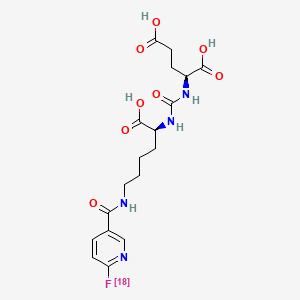
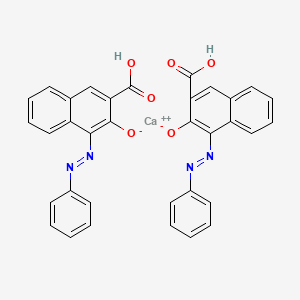
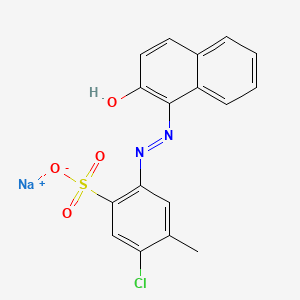
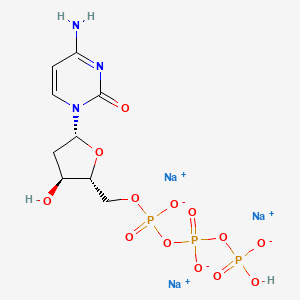

![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-prop-2-ynyliminopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B607005.png)
![[5-[3-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-[2-[2-[2-[2-[5-[(4R)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propylidene]amino]propanoylamino]pyridin-2-yl]methylimino-iminoazanium](/img/structure/B607008.png)
